molecular formula C15H24O B13812349 (E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol CAS No. 101628-22-2

(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol

Cat. No.: B13812349
CAS No.: 101628-22-2
M. Wt: 220.35 g/mol
InChI Key: KIQXKOUFPHTUQS-MTXIQXFFSA-N
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Description

(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol is a complex organic compound with a unique structure This compound features a hexahydro-1H-inden core with multiple chiral centers, making it an interesting subject for stereochemical studies

Preparation Methods

The synthesis of (E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the hexahydro-1H-inden core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to reduce the double bonds.

    Introduction of the propen-1-ol group: This step involves the addition of a propenyl group to the core structure, which can be done using a Grignard reaction or a similar organometallic coupling reaction.

    Chiral resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or crystallization may be employed to obtain the desired stereoisomer.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The double bond in the propen-1-ol group can be reduced to form a saturated alcohol using hydrogenation with a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form a chloride, or with tosyl chloride (TsCl) to form a tosylate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the study of stereochemistry and chiral synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or as a biochemical probe.

    Medicine: If found to have biological activity, it could be developed into a therapeutic agent for treating diseases.

    Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol exerts its effects would depend on its specific interactions with molecular targets. For example, if used as a drug, it might bind to a particular enzyme or receptor, altering its activity and thereby affecting a biological pathway. The exact molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds to (E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol include other hexahydro-1H-inden derivatives and compounds with similar propen-1-ol groups. What sets this compound apart is its specific stereochemistry and the combination of functional groups, which can lead to unique reactivity and interactions. Some similar compounds might include:

    Hexahydro-1H-inden-4-ol: Lacks the propen-1-ol group but shares the core structure.

    3,7-Dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl methanol: Similar core structure with a different functional group.

    (E)-3-(4-Hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylprop-2-en-1-ol: A closely related compound with slight variations in the functional groups.

Properties

CAS No.

101628-22-2

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol

InChI

InChI=1S/C15H24O/c1-10(9-16)8-13-6-4-11(2)14-7-5-12(3)15(13)14/h8,11,13-14,16H,4-7,9H2,1-3H3/b10-8+/t11-,13+,14-/m1/s1

InChI Key

KIQXKOUFPHTUQS-MTXIQXFFSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/CO

Canonical SMILES

CC1CCC(C2=C(CCC12)C)C=C(C)CO

Origin of Product

United States

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